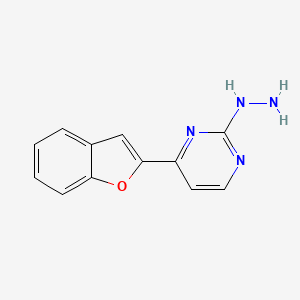

4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine

Description

4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine (CAS: 1108234-21-4) is a heterocyclic compound featuring a pyrimidine core substituted with a hydrazine group at position 2 and a benzofuran moiety at position 4. This structure combines the electron-rich benzofuran system with the versatile reactivity of the hydrazinopyrimidine scaffold, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

[4-(1-benzofuran-2-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-16-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)17-11/h1-7H,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGFSJYUUBCLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound’s structure comprises two primary components:

- Benzofuran-2-yl group : A fused bicyclic system synthesized via cyclization of phenolic precursors.

- 2-Hydrazinopyrimidine : A pyrimidine ring functionalized with a hydrazine group at position 2.

Retrosynthetic disconnection suggests two plausible pathways (Figure 1):

- Path A : Coupling a pre-formed benzofuran-2-yl fragment to a 2-hydrazinopyrimidine intermediate.

- Path B : Constructing the pyrimidine ring from a benzofuran-containing precursor.

Synthetic Routes

Pathway A: Suzuki-Miyaura Coupling of Benzofuran-2-Boronic Acid to Pyrimidine

This method leverages cross-coupling to attach the benzofuran moiety to the pyrimidine ring.

Procedure:

- Synthesis of 4-Chloro-2-hydrazinopyrimidine :

- Preparation of Benzofuran-2-Boronic Acid :

- Coupling Reaction :

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | POCl₃, DMF, 110°C | 78% | |

| 3 | Pd(PPh₃)₄, K₂CO₃ | 65% |

Pathway B: Cyclocondensation of Benzofuran-2-Carboxaldehyde

This one-pot approach constructs the pyrimidine ring directly from a benzofuran-containing aldehyde.

Procedure:

- Synthesis of Benzofuran-2-Carboxaldehyde :

- Cyclocondensation with Thiourea :

- Reaction of benzofuran-2-carboxaldehyde with thiourea and ethyl acetoacetate in acetic acid forms 4-(benzofuran-2-yl)-6-methyl-2-thiopyrimidine.

- Hydrazine Introduction :

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2 | Acetic acid, 120°C | 82% | |

| 3 | NH₂NH₂·H₂O, EtOH | 70% |

Optimization Strategies

Suppression of Pyrazole Byproducts

Hydrazine’s propensity to form pyrazoles (via dimerization) is mitigated by:

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety undergoes oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic medium converts the -NH-NH₂ group to a diazonium intermediate, enabling subsequent coupling or substitution reactions.

-

Air oxidation at elevated temperatures (80–100°C) generates pyrazolo[1,5-a]pyrimidine derivatives via intramolecular cyclization .

Condensation Reactions

The hydrazine group participates in Schiff base formation and related condensations:

These reactions exploit the nucleophilicity of the hydrazine group to form C=N bonds, enabling access to heterocyclic systems like pyridines and triazoles .

Cyclization and Heterocycle Formation

Intramolecular cyclization is a key pathway for generating fused polycyclic systems:

-

Vilsmeier–Haack conditions (POCl₃/DMF) yield pyrazolo[3,4-b]pyridine carboxaldehydes through formylation and subsequent ring closure .

-

Thioglycolic acid induces thiazolidin-4-one formation via cyclocondensation, with yields exceeding 75% under solvent-free conditions .

Nucleophilic Substitution

The pyrimidine ring undergoes regioselective substitution:

-

Electrophilic aromatic substitution at the pyrimidine C5 position occurs with iodine monochloride (ICl) in DCM, producing 5-iodo derivatives (65–72% yields).

-

Buchwald–Hartwig amination with Pd catalysts introduces aryl/alkyl amines at the C4 position .

Coordination Chemistry

The hydrazine and pyrimidine nitrogen atoms act as ligands for metal complexes:

-

Cu(II) and Zn(II) complexes exhibit octahedral geometries, confirmed by XRD and UV-Vis spectroscopy. Stability constants (log β = 8.9–11.2) suggest strong metal-ligand binding .

-

Ag(I) coordination polymers show luminescent properties, with emission maxima at 450–470 nm .

Biological Activity Modulation

Reactions targeting bioactivity enhancement include:

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine exhibits promising anticancer properties. A study demonstrated its significant action against various cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (Hela), and prostate cancer (PC3) cells. The compound showed a dual inhibitory effect on key signaling pathways involved in cancer progression, specifically targeting PI3K and VEGFR-2 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for additional therapeutic potentials:

- Antiviral : Exhibits activity against certain viral infections.

- Anti-inflammatory : Shows promise in reducing inflammation markers.

- Antidiabetic : Potentially useful in managing blood sugar levels through modulation of glucose metabolism .

Case Study 1: Anticancer Mechanism

In a detailed study, the compound was subjected to cytotoxicity assays where it was found to induce apoptosis in Hela cells significantly. The study reported a notable increase in cells arrested at the G1/S phase when treated with the compound, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various derivatives of this compound. It was found that certain modifications enhanced its activity against resistant bacterial strains compared to standard antibiotics, suggesting a pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

- Benzofuran vs. Phenyl Substituents: The benzofuran group introduces a fused bicyclic system with oxygen heteroatoms, contrasting with simpler phenyl substituents in analogs like 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one ().

- Hydrazine Functionalization: The 2-hydrazinopyrimidine moiety enables condensation reactions to form pyrazoline or triazole hybrids, similar to compounds in and . This reactivity is critical for generating derivatives with enhanced biological activity .

Physical Properties

- Melting Point and Solubility: While specific data for the target compound are unavailable, 4-(1-benzofuran-2-yl)aniline () has a melting point of 123–124°C and predicted density of 1.203 g/cm³. The hydrazine group in 4-(1-benzofuran-2-yl)-2-hydrazinopyrimidine may lower melting points compared to non-polar analogs due to increased hydrogen-bonding capacity .

Data Tables

Table 2: Predicted Physical Properties

| Compound | Melting Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| This compound | Not reported | ~1.2 (estimated) | ~4.0 (estimated) |

| 4-(1-Benzofuran-2-yl)aniline | 123–124 | 1.203 | 3.99 |

Biological Activity

The compound 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine is a hybrid structure that combines the biological properties of benzofuran and hydrazine derivatives. This article explores its biological activity, including its potential anticancer, antimicrobial, and enzyme inhibitory properties, supported by various studies and data.

Chemical Structure and Synthesis

This compound can be synthesized through multiple synthetic routes involving the condensation of appropriate precursors. The benzofuran moiety contributes to its biological activity, while the hydrazine component is known for its role in various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. In one study, derivatives similar to this compound were evaluated against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxic effects, with compounds inducing cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | %G0–G1 | %S | %G2/M | %Pre-G1 | Comments |

|---|---|---|---|---|---|---|

| 8 | HeLa | 47.06 | 51.23 | 1.71 | 24.71 | Induced apoptosis and cell growth arrest |

| Control | HeLa | 46.26 | 42.99 | 10.75 | 1.95 | Control group |

In this study, compound 8 , a derivative related to our compound of interest, showed a significant increase in cells arrested in the G1/S phase and a notable percentage of cells in the pre-G1 phase, indicating apoptotic activity .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties . Compounds derived from benzofuran have demonstrated effectiveness against various bacterial strains, including M. tuberculosis. For instance, a study reported that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis H37Rv strains .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | M. tuberculosis H37Rv | 2 |

| Compound B | E. coli | 8 |

| Compound C | S. aureus | 4 |

These findings suggest that the incorporation of the benzofuran moiety enhances the antimicrobial efficacy of the compounds .

Enzyme Inhibition

The ability of benzofuran derivatives to inhibit specific enzymes has been a focal point in research. For example, studies have shown that certain compounds can act as inhibitors of PI3K and VEGFR-2, which are critical in cancer progression and angiogenesis . The mechanism often involves binding to the active sites of these enzymes, thereby blocking their function.

Case Studies

Several case studies have further elucidated the biological activities associated with compounds similar to This compound :

- Case Study on Anticancer Activity : A series of benzofuran derivatives were tested on HeLa cells, revealing that some compounds induced significant apoptosis through mitochondrial pathways.

- Case Study on Antimicrobial Efficacy : A group of synthesized benzofuran hydrazones was evaluated for their activity against M. tuberculosis, showing promising results that warrant further investigation into their mechanisms.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine, and what analytical techniques validate its purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between benzofuran derivatives and hydrazine-functionalized pyrimidine precursors. Key steps include protecting-group strategies for the hydrazine moiety to prevent side reactions. Analytical validation requires 1H/13C NMR for structural confirmation, IR spectroscopy to identify functional groups (e.g., N-H stretches in hydrazine), and HPLC (≥95% purity threshold) to assess impurities . For analogs, orthogonal techniques like mass spectrometry (MS) or X-ray crystallography may supplement characterization .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer: Stability studies should include accelerated degradation tests under acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 25°C and 40°C. Monitor degradation products via HPLC-MS and quantify using kinetic modeling (e.g., Arrhenius plots for temperature dependence). Hydrazine derivatives are prone to oxidation; thus, inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) may stabilize the compound during storage .

Q. What initial biological screening assays are recommended to assess its bioactivity?

- Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or HDAC targets due to pyrimidine’s role in nucleotide mimicry) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). For antimicrobial potential, use standardized microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Structural analogs with benzofuran-pyrimidine hybrids show varied activity depending on substitution patterns, emphasizing the need for comparative studies with positive controls .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

- Methodological Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., frontier molecular orbitals) and predict regioselectivity in reactions. For biological targets, perform molecular docking (AutoDock Vina, Schrödinger) against protein active sites (e.g., HDACs or kinases) to prioritize experimental targets. Integrate quantum mechanics/molecular mechanics (QM/MM) for reaction mechanism insights .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer composition, cell line variability). Validate findings by:

- Reproducing experiments with standardized protocols (e.g., identical cell passages, reagent batches).

- Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Analyzing structural analogs to isolate critical functional groups (e.g., hydrazine vs. amine substituents) .

Q. What strategies improve synthetic yield and scalability while maintaining purity?

- Methodological Answer: Optimize via design of experiments (DoE) to evaluate variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for cross-couplings), and temperature. For scalability, transition from batch to flow chemistry to enhance heat/mass transfer. Monitor reaction progress with in-line FTIR or Raman spectroscopy for real-time adjustments. Post-synthesis, employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

Q. What mechanistic studies elucidate the role of the hydrazine moiety in bioactivity?

- Methodological Answer: Conduct isotopic labeling (15N/2H) to track hydrazine participation in metabolic pathways. Use X-ray crystallography or cryo-EM to visualize compound-target complexes. Compare bioactivity of the parent compound with derivatives where hydrazine is replaced (e.g., methylamine or acetylated hydrazine) to assess its necessity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.